N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. This intermediate is then reacted with 4-fluoroaniline under specific conditions to form the final product. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biologically, N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit interesting bioactivity. It could be studied for its potential as an enzyme inhibitor or receptor ligand, contributing to the development of new therapeutic agents.
Medicine
In medicine, this compound might be explored for its pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups could play a role in binding to the active site of a target protein, while the tetrahydropyrimidine ring might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in pharmaceutical applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14FN3O4 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H14FN3O4/c1-26-14-4-2-3-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-7-5-11(19)6-8-12/h2-10H,1H3,(H,20,25)(H,21,23) |
InChI Key |
IOTMNNDODYUREB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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